Bis(2,2,2-trifluoroethyl) Carbonate
Overview
Description
Bis(2,2,2-trifluoroethyl) carbonate is a chemical compound with the molecular formula C5H4F6O3. It is a colorless to almost colorless liquid, known for its high thermal and electrochemical stability. This compound is widely used in various industrial applications, particularly in the battery industry as an electrolyte additive .
Mechanism of Action
Target of Action
Bis(2,2,2-trifluoroethyl) Carbonate, also known as DFDEC, is primarily used in the battery industry as a high-performance electrolyte additive . Its primary targets are the components of lithium-ion batteries, where it enhances performance and stability .
Mode of Action
DFDEC interacts with the components of the battery to form a LiF-rich solid electrolyte interphase (SEI) . This SEI layer is crucial for the performance of lithium-ion batteries as it allows for the efficient transport of lithium ions while preventing the direct contact of the electrolyte with the lithium metal, which can lead to detrimental side reactions .
Biochemical Pathways
The formation of the SEI layer is a key process in these batteries, affecting the overall efficiency and lifespan of the battery .
Pharmacokinetics
The term pharmacokinetics typically refers to the absorption, distribution, metabolism, and excretion (ADME) of drugs within an organism. DFDEC is known for its remarkable thermal and electrochemical stability, making it an excellent choice for use in high-temperature and high-voltage applications .
Result of Action
The primary result of DFDEC’s action within a lithium-ion battery is the enhancement of the battery’s performance and stability . By forming a LiF-rich SEI layer, DFDEC improves the cycle performance of lithium metal cells .
Action Environment
The action of DFDEC is influenced by the environmental conditions within the battery, including the temperature and voltage. Its high thermal and electrochemical stability make it suitable for use in high-temperature and high-voltage applications . Like all components of a battery, its performance can be affected by extreme conditions, such as very high temperatures or voltages, which can lead to degradation of the sei layer and other components of the battery .
Biochemical Analysis
Biochemical Properties
Bis(2,2,2-trifluoroethyl) Carbonate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been found to interact with lithium ions in lithium metal cells, forming a lithium fluoride-rich solid electrolyte interphase. This interaction enhances the cycle performance of the cells by stabilizing the electrolyte and preventing degradation . Additionally, this compound exhibits excellent solubility and compatibility with other electrolyte components, further contributing to its effectiveness in biochemical applications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by stabilizing the electrolyte environment, which is crucial for maintaining cellular homeostasis. It has been observed that this compound can improve the cycle performance of lithium metal cells by forming a stable solid electrolyte interphase, which in turn affects cell signaling pathways and gene expression . The compound’s impact on cellular metabolism is also notable, as it helps maintain the integrity of the electrolyte, thereby ensuring efficient cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with lithium ions and the formation of a lithium fluoride-rich solid electrolyte interphase. This interaction stabilizes the electrolyte and prevents degradation, thereby enhancing the performance of lithium metal cells . The compound’s high thermal and electrochemical stability also plays a crucial role in its mechanism of action, as it ensures the stability of the electrolyte environment under high-temperature and high-voltage conditions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its stability over extended periods, ensuring consistent performance in high-temperature and high-voltage applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound enhances the performance and stability of lithium metal cells by forming a stable solid electrolyte interphase . At high doses, there may be potential toxic or adverse effects that need to be carefully monitored. Threshold effects observed in these studies indicate that maintaining the appropriate dosage is crucial for achieving the desired biochemical outcomes .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s role in forming a stable solid electrolyte interphase is facilitated by its interaction with lithium ions and other electrolyte components . These interactions influence metabolic flux and metabolite levels, contributing to the overall stability and performance of the electrolyte environment .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s excellent solubility and compatibility with other electrolyte components ensure its efficient transport and distribution within the cellular environment . This localization and accumulation are crucial for maintaining the stability and performance of the electrolyte .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization ensures that this compound can effectively interact with lithium ions and other electrolyte components, thereby stabilizing the electrolyte environment and enhancing cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,2,2-trifluoroethyl) carbonate typically involves the reaction of carbonic acid derivatives with 2,2,2-trifluoroethanol. One common method includes the use of carbonic acid bis(2,2,2-trifluoroethyl) ester, which is prepared by reacting carbonic acid with 2,2,2-trifluoroethanol in the presence of a catalyst such as aluminum chloride .
Industrial Production Methods: In industrial settings, the production of this compound often involves the transesterification of dimethyl carbonate with 2,2,2-trifluoroethanol. This process is typically carried out under reflux conditions with a suitable catalyst to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Bis(2,2,2-trifluoroethyl) carbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding carbonates.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: This compound can undergo nucleophilic substitution reactions, where the trifluoroethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonates, while substitution reactions can produce a variety of substituted carbonates .
Scientific Research Applications
Bis(2,2,2-trifluoroethyl) carbonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Fluoroethylene Carbonate: Another widely used electrolyte additive with similar properties but different molecular structure.
Dimethyl Carbonate: Used in similar applications but lacks the trifluoroethyl groups, resulting in different chemical properties.
Uniqueness: Bis(2,2,2-trifluoroethyl) carbonate is unique due to its high thermal and electrochemical stability, which makes it particularly suitable for high-temperature and high-voltage applications in the battery industry . Its ability to form a stable SEI layer distinguishes it from other similar compounds .
Properties
IUPAC Name |
bis(2,2,2-trifluoroethyl) carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F6O3/c6-4(7,8)1-13-3(12)14-2-5(9,10)11/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLOZRDOFANZMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30778861 | |
Record name | Bis(2,2,2-trifluoroethyl) Carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30778861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1513-87-7 | |
Record name | Bis(2,2,2-trifluoroethyl) Carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30778861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2,2,2-trifluoroethyl) Carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Bis(2,2,2-trifluoroethyl) Carbonate particularly useful in chemical synthesis?
A1: this compound stands out as a valuable reagent in organic synthesis due to its ability to act as a condensing agent. This property enables its effective use in one-pot parallel syntheses of unsymmetrical aliphatic ureas [, , ]. Notably, this procedure exhibits versatility with both monosubstituted and functionalized alkyl amines, eliminating the need for stringent conditions like controlled temperature, specific addition order, or rate control [].
Q2: How does the structure of this compound influence its reactivity?
A2: The presence of electron-withdrawing trifluoroethyl groups in this compound significantly enhances its reactivity compared to standard diethyl carbonate []. This increased electrophilicity of the carbonyl group, alongside the excellent leaving ability of the trifluoroethyl alcohol, contributes to its efficacy in substitution reactions with primary alcohols and amines [].
Q3: What are the advantages of using this compound in reactions compared to similar reagents?
A3: A key advantage lies in the ease of product purification. The eliminated fluoroalkyl alcohols, characterized by weak product affinity and low boiling points, can be readily removed by simple evaporation, often below 100°C, with or without reduced pressure []. This simplifies the process and enhances product purity.
Q4: Can you elaborate on the application of this compound in lithium-ion battery technology?
A4: this compound shows promise as a co-solvent in high-voltage, stable electrolytes for lithium-ion batteries, particularly those employing nickel-rich cathode materials like LiNi0.8Mn0.1Co0.1O2 (NMC811) [, , , , ].
Q5: How does this compound contribute to improved battery performance?
A5: When incorporated into the electrolyte, this compound enhances its oxidation stability, a crucial factor in mitigating capacity degradation at high voltages [, , ]. This stability stems from the inherent resistance to oxidation provided by the fluorine atoms in its structure [].
Q6: Are there any specific advantages of this compound over other fluorinated carbonates in battery applications?
A6: Research suggests that while this compound doesn't significantly impact the solid electrolyte interphase (SEI) formation on the negative electrode during battery formation, it may not be as effective as some other fluorinated carbonates like difluoroethylene carbonate in enhancing coulombic efficiency or reducing capacity slippage [].
Q7: What are the limitations of using this compound in high-voltage lithium-ion batteries?
A7: Studies indicate that at high operating voltages (e.g., 4.4 V), batteries utilizing this compound, even with its promising capacity retention, can generate unacceptable levels of gas []. This highlights the need for further research to address this limitation and unlock its full potential in high-voltage applications.
Q8: How is this compound synthesized?
A8: this compound can be synthesized directly from carbon dioxide by nucleophilic addition of 2,2,2-trifluoroethanol, followed by a reaction with 2,2,2-trifluoroethyl triflate []. It can also be synthesized through the transesterification of another fluorinated carbonate [].
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